Bleomycin-pyp
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Overview
Description
Bleomycin-pyp is a compound that belongs to the family of glycopeptide antibiotics. It is derived from the bacterium Streptomyces verticillus and is primarily used as an antineoplastic agent. This compound is known for its ability to bind to DNA and cause strand breaks, making it effective in the treatment of various cancers, including Hodgkin’s lymphoma, non-Hodgkin’s lymphoma, and testicular cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bleomycin-pyp is synthesized through a complex series of reactions involving the fermentation of Streptomyces verticillus. The fermentation process produces a mixture of bleomycin analogs, which are then purified through various chromatographic techniques . The compound is typically isolated as a sulfate salt, which is then lyophilized to produce a stable powder form .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces verticillus under controlled conditions. The fermentation broth is subjected to multiple purification steps, including solvent extraction, ion-exchange chromatography, and crystallization, to obtain the pure compound . The final product is formulated as a lyophilized powder for injection or infusion .
Chemical Reactions Analysis
Types of Reactions
Bleomycin-pyp undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and metal ions like iron (Fe²⁺).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Bleomycin-pyp has a wide range of scientific research applications, including:
Mechanism of Action
Bleomycin-pyp exerts its effects primarily through the induction of DNA strand breaks. The compound binds to DNA and, in the presence of metal ions such as iron (Fe²⁺), generates reactive oxygen species that cause single and double-strand breaks in the DNA . This leads to the inhibition of DNA synthesis and cell cycle arrest, ultimately resulting in cell death . The molecular targets of this compound include DNA and various DNA-associated proteins involved in replication and repair .
Comparison with Similar Compounds
Similar Compounds
Bleomycin A2: Another glycopeptide antibiotic with similar DNA-binding properties and antineoplastic activity.
Bleomycin B2: Similar to bleomycin A2, but with slight differences in its chemical structure and spectrum of activity.
Uniqueness
This compound is unique in its ability to induce DNA strand breaks through the generation of reactive oxygen species in the presence of metal ions . This mechanism of action distinguishes it from other glycopeptide antibiotics like vancomycin, which primarily target bacterial cell wall synthesis .
Properties
CAS No. |
61949-96-0 |
---|---|
Molecular Formula |
C60H87N19O21S2 |
Molecular Weight |
1474.6 g/mol |
IUPAC Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[3-hydroxy-5-[[3-hydroxy-1-oxo-1-[2-[4-[4-[3-(2-pyridin-2-ylethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]butan-2-yl]amino]-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H87N19O21S2/c1-24-38(76-51(79-49(24)63)30(16-36(62)83)71-17-29(61)50(64)89)55(93)78-40(46(31-18-67-23-72-31)98-59-48(44(87)42(85)34(19-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(20-81)96-58)56(94)73-26(3)41(84)25(2)52(90)77-39(27(4)82)54(92)70-15-10-37-74-33(22-101-37)57-75-32(21-102-57)53(91)69-13-7-11-66-14-9-28-8-5-6-12-68-28/h5-6,8,12,18,21-23,25-27,29-30,34-35,39-48,58-59,66,71,80-82,84-88H,7,9-11,13-17,19-20,61H2,1-4H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,67,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79) |
InChI Key |
UAGBVOMVWIAELJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCC7=CC=CC=N7)O |
Origin of Product |
United States |
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